5-Vinyltetrahydrofuran-2-ol
Overview
Description
5-Vinyltetrahydrofuran-2-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinyltetrahydrofuran-2-ol can be synthesized through the oxidation of linalool derivatives. One method involves a one-pot synthesis using hydrogen peroxide as a green oxidant under mild conditions, with lacunar Keggin heteropolyacid salts as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of renewable resources are likely to be emphasized in developing scalable production methods.
Chemical Reactions Analysis
Types of Reactions
5-Vinyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like alkyl halides or acyl chlorides.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Ethers and Esters: Resulting from substitution reactions involving the hydroxyl group.
Scientific Research Applications
5-Vinyltetrahydrofuran-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its derivatives for pharmaceutical applications.
Industry: Utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-vinyltetrahydrofuran-2-ol involves its functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or as a precursor in synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the vinyl and hydroxyl groups.
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: Another derivative with a similar structure but different functional groups.
2-(5-Methyl-5-vinyltetrahydrofuran-2-yl) propan-2-ol: A closely related compound with additional methyl groups.
Uniqueness
5-Vinyltetrahydrofuran-2-ol is unique due to its combination of a vinyl group and a hydroxyl group on the tetrahydrofuran ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
5-ethenyloxolan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJUNCFCZYQSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(O1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.